ZLN024 was identified through a high-throughput screening process aimed at discovering novel AMPK activators. It is classified as a small-molecule allosteric modulator, specifically targeting the AMPK α1 and α2 subunits. The compound has been studied primarily in the context of its effects on glucose metabolism and lipid synthesis, making it a candidate for treating conditions such as obesity and type 2 diabetes .
The synthesis of ZLN024 involves multiple steps that typically include the formation of key intermediates followed by final coupling reactions to achieve the desired molecular structure. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often involve:
Technical details regarding the exact synthetic pathway remain limited in publicly available literature.
ZLN024's molecular structure features distinct functional groups that contribute to its activity as an AMPK activator. The compound's structure can be represented as follows:
ZLN024 undergoes several chemical interactions primarily with AMPK and related proteins:
ZLN024 operates through an allosteric mechanism that enhances the activity of AMPK:
Studies have demonstrated that treatment with ZLN024 leads to increased glucose uptake and fatty acid oxidation in muscle cells, highlighting its role in metabolic regulation .
ZLN024 exhibits several notable physical and chemical properties:
Experimental results indicate that ZLN024 retains efficacy across a range of concentrations while demonstrating minimal toxicity in animal models .
ZLN024 has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2